[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride
Overview
Description
[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride: is a chemical compound with the molecular formula C10H13N3.2ClH and a molecular weight of 248.15 g/mol . This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety linked to a propylamine chain. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit fibroblast growth factor receptors (fgfrs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been shown to inhibit fgfrs . These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the receptor from undergoing autophosphorylation and subsequent activation .
Biochemical Pathways
These pathways regulate various cellular processes, including cell growth, survival, and migration .
Result of Action
Fgfr inhibitors, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound binds to the active site of FGFRs, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the signaling pathways . This interaction highlights its potential as a therapeutic agent in cancer treatment, where abnormal FGFR signaling is often observed.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . The compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, it influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects make it a promising candidate for targeted cancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs, binding to the ATP-binding site and preventing the phosphorylation of tyrosine residues . This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis . The compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies in vitro have demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for prolonged therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation and conjugation reactions . The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes are crucial for its elimination from the body and influence its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, with higher concentrations observed in organs such as the liver and kidneys . Its localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct it to specific cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.
Attachment of the Propylamine Chain: The propylamine chain is introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the pyrrolo[2,3-b]pyridine core.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride: can be compared with other similar compounds, such as:
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand for chelating metal ions.
1,10-Phenanthroline: Another bidentate ligand used in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridine with additional methyl groups.
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-7-ylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-5-2-8-13-7-1-3-9-4-6-12-10(9)13;;/h1,3-4,6-7H,2,5,8,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIWZBRRGWEHGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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